N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloropyridine-3-carboxamide
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Overview
Description
2-Chloro-N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of N-(1,3-benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine in chloroform.
Coupling with Pyridine Derivative: The benzothiazole derivative is then coupled with a pyridine-3-carboxamide derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Chloro-N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzothiazol-2-yl)acetamide: This compound shares a similar benzothiazole structure but lacks the pyridine ring.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: These derivatives have variations in the acetamide group, leading to different biological activities.
Uniqueness
2-Chloro-N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its combined benzothiazole and pyridine structures, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H11ClN4O2S |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2S/c1-8(21)18-9-4-5-11-12(7-9)23-15(19-11)20-14(22)10-3-2-6-17-13(10)16/h2-7H,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
QEJNUCGWIQNBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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